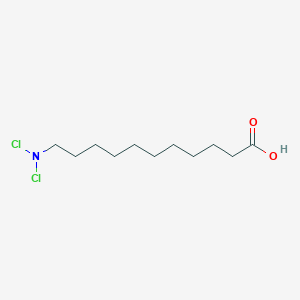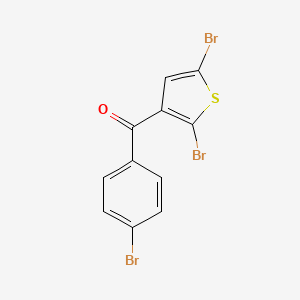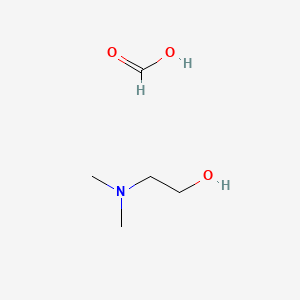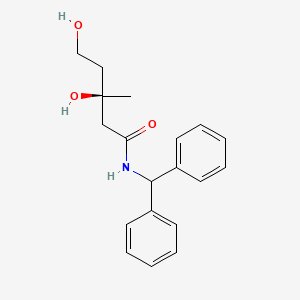
Benz(a)anthracene-8,9-diol, 7,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16O2. This compound is a derivative of benz(a)anthracene, characterized by the presence of hydroxyl groups at the 8 and 9 positions and methyl groups at the 7 and 12 positions. It is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 7,12-dimethyl- typically involves the functionalization of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst to introduce the methyl groups at the 7 and 12 positions. Subsequent hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 8 and 9 positions .
Industrial Production Methods
Industrial production of this compound is less common due to its carcinogenic nature. when required for research purposes, it is synthesized in controlled laboratory environments following stringent safety protocols. The process involves similar steps as the synthetic routes but on a larger scale, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is primarily used in scientific research to study its carcinogenic effects. It serves as a model compound to understand the mechanisms of PAH-induced carcinogenesis. Research applications include:
Chemistry: Studying the reactivity and stability of PAHs.
Biology: Investigating the compound’s interaction with biological macromolecules like DNA and proteins.
Medicine: Exploring its role in cancer development and potential therapeutic interventions.
Mecanismo De Acción
The carcinogenic effects of Benz(a)anthracene-8,9-diol, 7,12-dimethyl- are primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can covalently bind to DNA, leading to mutations and initiating carcinogenesis. The key molecular targets include DNA, where adduct formation disrupts normal cellular processes and promotes tumor formation .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl and methyl groups.
7,12-Dimethylbenz(a)anthracene: Lacks the hydroxyl groups at the 8 and 9 positions.
Benz(a)anthracene-8,9-diol: Lacks the methyl groups at the 7 and 12 positions.
Uniqueness
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a potent carcinogen and a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Propiedades
Número CAS |
57266-82-7 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
7,12-dimethylbenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C20H16O2/c1-11-15-9-10-17(21)20(22)19(15)12(2)14-8-7-13-5-3-4-6-16(13)18(11)14/h3-10,21-22H,1-2H3 |
Clave InChI |
ZSPQGXXFUHZQTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)



![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)




